molecular formula C18H19FN2O4S B2831952 5-fluoro-2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 953142-11-5

5-fluoro-2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2831952
CAS No.: 953142-11-5
M. Wt: 378.42
InChI Key: YGPJUIVWDIQFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

Compounds with benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy (PDT), particularly for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating significant singlet oxygen quantum yield and photodegradation quantum yield. These properties make the compound a promising candidate for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase Inhibition for Anti-inflammatory Applications

Several benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activities on cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom to the ortho position to the sulfonamide group on the phenyl ring notably increased COX1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors. This class of compounds shows potential for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Receptor Antagonism for Cognitive Enhancement

N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide was identified as a potent antagonist of the 5-HT(6) receptor with cognitive enhancing properties. This compound significantly reversed age-dependent deficits in spatial learning and memory in animal models, suggesting potential therapeutic utility for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Corrosion Inhibition

Research on piperidine derivatives, including those with benzenesulfonamide moieties, has explored their use in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have demonstrated these compounds' effectiveness in protecting iron surfaces from corrosion, making them of interest for industrial applications (Kaya et al., 2016).

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-5-7-14(11-15(12)21-9-3-4-18(21)22)20-26(23,24)17-10-13(19)6-8-16(17)25-2/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPJUIVWDIQFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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